Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives and is known for its unique pharmacological properties.
Mechanism Of Action
The mechanism of action of tert-butyl (Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of enzymes involved in cancer cell growth, the modulation of inflammatory cytokines, and the enhancement of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
Tert-butyl (Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. The compound has also been shown to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.
Advantages And Limitations For Lab Experiments
Tert-butyl (Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly soluble in water, making it easy to administer in vitro and in vivo experiments. However, the compound has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and analyze the compound.
Future Directions
There are several future directions for the study of tert-butyl (Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate. These include further investigation into the compound's mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other areas of medicine. Additionally, the compound's potential as a therapeutic agent for various diseases, including cancer and neurological disorders, should be further explored.
Synthesis Methods
The synthesis of tert-butyl (Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate involves the reaction of tert-butyl (Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate)-4-(chloromethyl)-3-fluoropiperidine-1-carboxylate with 4-aminopyrazole in the presence of a base. The reaction proceeds through the nucleophilic substitution of the chloromethyl group with the amino group of 4-aminopyrazole, resulting in the formation of the desired product. The synthesis method has been optimized to obtain high yields of tert-butyl (Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate with high purity.
Scientific Research Applications
Tert-butyl (Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
properties
IUPAC Name |
tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN4O2/c1-13(2,3)20-12(19)17-5-4-11(10(14)8-17)18-7-9(15)6-16-18/h6-7,10-11H,4-5,8,15H2,1-3H3/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTNGQNVMJOMCS-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)N2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl trans-4-(4-amino-1H-pyrazol-1-YL)-3-fluoropiperidine-1-carboxylate |
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